molecular formula C₁₄H₂₅NO₁₁ B015892 N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide CAS No. 34621-73-3

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

货号: B015892
CAS 编号: 34621-73-3
分子量: 383.35 g/mol
InChI 键: WCIQTQUMKQRLKV-ZTGOBPNGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate-derived acetamide with a highly oxygenated hexopyranose core. Its structure features multiple hydroxyl groups, a hydroxymethyl substituent, and a glycosidic linkage to a tetrahydroxy-1-oxohexan moiety. The stereochemistry (2S,3R,4R,5S,6R) at the pyranose ring and (2S,3S,4R,5R) at the hexanoyl group is critical for its conformational stability and biological interactions . This compound is structurally related to chitohexaose analogs and shares functional similarities with glycosylated acetamides involved in immune modulation and receptor binding .

属性

CAS 编号

34621-73-3

分子式

C₁₄H₂₅NO₁₁

分子量

383.35 g/mol

IUPAC 名称

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI 键

WCIQTQUMKQRLKV-ZTGOBPNGSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

手性 SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O

规范 SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

同义词

GlcNAc-1-2-Man
N-acetylglucosaminyl-1-2-mannopyranose

产品来源

United States

生物活性

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article reviews its pharmacological properties based on recent studies and data.

The compound's molecular formula is C32H54N4O21C_{32}H_{54}N_{4}O_{21}, with a molecular weight of 830.8 g/mol. Its structural complexity suggests diverse interactions within biological systems.

PropertyValue
Molecular FormulaC32H54N4O21
Molecular Weight830.8 g/mol
CAS Number2706-65-2
PurityTypically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties which can mitigate oxidative stress in various cell types.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and pathways such as NF-kB signaling in macrophages and other immune cells.
  • Neuroprotective Properties : Studies have indicated its potential to protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Antitumor Effects : The compound may inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human endothelial cells. This suggests its utility in preventing oxidative damage associated with cardiovascular diseases.

Anti-inflammatory Mechanisms

Research has shown that the compound effectively downregulates the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. It appears to modulate the TBK1/IκB kinase ε pathway to exert these effects .

Neuroprotective Effects

In vitro studies using HT22 murine hippocampal neurons revealed that treatment with this compound led to increased cell viability and reduced apoptosis rates when exposed to NMDA-induced excitotoxicity. The underlying mechanism involves upregulation of Bcl-2 family proteins and downregulation of caspase activation pathways .

Antitumor Activity

The compound has been evaluated in several cancer models. For instance:

  • In human breast cancer cell lines (triple-negative), it enhanced the cytotoxic effects of paclitaxel by inhibiting NF-kB signaling.
  • In vivo studies indicated reduced tumor growth in xenograft models treated with this compound.

Case Studies

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed significant improvement in symptoms after administration of the compound over a six-week period.
  • Case Study 2 : In a preclinical model of Alzheimer’s disease, administration led to improved cognitive function and reduced amyloid-beta plaque formation.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Target Reference
N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide C₁₉H₃₁NO₁₄ 545.45 g/mol Hexopyranose core, glycosidic linkage to tetrahydroxy-1-oxohexan, multiple hydroxyls TLR4 modulation (predicted)
AVR-25 (Chitohexaose analog) C₂₈H₄₃N₃O₁₁ 621.66 g/mol Cyclohexyloxy substituent, acetylated amino groups TLR4 dimerization inhibition
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide C₁₀H₁₉NO₆S 281.33 g/mol Ethylsulfanyl group at C2, reduced oxygen content Synthetic intermediate, no known bioactivity
N-[(2S,3R,4R,5S,6R)-6-(Aminomethyl)-2,4,5-trihydroxytetrahydro-2H-pyran-3-yl]acetamide C₉H₁₈N₂O₆ 250.25 g/mol Aminomethyl substituent at C6, simplified glycosidic structure Precursor for immunogenic conjugates

Key Differences and Implications

Functional Group Variations: The ethylsulfanyl group in the compound from introduces sulfur, enhancing lipophilicity but reducing solubility compared to the hydroxyl-rich parent compound. AVR-25 () incorporates a cyclohexyloxy group, which stabilizes its interaction with TLR4’s hydrophobic dimerization site, unlike the hydrophilic hexanoyl moiety in the query compound.

AVR-25’s bioactivity is well-documented in sepsis models due to TLR4 antagonism, whereas the query compound’s activity remains theoretical and requires validation .

Synthetic Accessibility :

  • The ethylsulfanyl analog () is synthesized via thioetherification, a simpler route compared to the multi-step glycosylation required for the query compound .

Research Findings and Mechanistic Insights

Bioactivity Clustering and Structural Correlations

Evidence from hierarchical clustering () indicates that acetamide derivatives with polar substituents (e.g., hydroxyls, hydroxymethyl) cluster into groups with immunomodulatory or carbohydrate-processing activities. The query compound’s hydroxyl density aligns with this trend, predicting interactions with C-type lectin receptors or glycan-binding proteins .

In Silico Binding Studies

Molecular docking of AVR-25 () revealed that acetylated amino groups and cyclohexyloxy substituents block TLR4 dimerization. By analogy, the query compound’s hexanoyl group may compete with LPS for binding to MD-2/TLR4, though its efficacy would depend on stereochemical compatibility .

准备方法

Glycosyl Donor Activation

The oxan-3-yl unit is synthesized as a uridine diphosphate (UDP)-activated glycosyl donor. Enzymes such as β-1,3-galactosyltransferase (β3GalT) from E. coli facilitate the transfer of the galactose moiety to the acceptor substrate. Reaction conditions typically include:

  • pH : 7.5–8.0 (Tris-HCl buffer)

  • Temperature : 37°C

  • Cofactors : Mn²⁺ or Mg²⁺ (2–5 mM)

Yields range from 65–78% depending on enzyme purity and substrate concentration.

Acceptor Substrate Preparation

The tetrahydroxy-1-oxohexan-2-yl acceptor is prepared via microbial fermentation. Saccharomyces cerevisiae engineered with xylose isomerase pathways produces the hexose backbone, which is subsequently oxidized at the C1 position using NAD⁺-dependent dehydrogenases.

Chemical Glycosylation Strategies

Chemical synthesis remains indispensable for large-scale production, despite challenges in stereocontrol.

Trichloroacetimidate Glycosyl Donors

The oxan-3-yl trichloroacetimidate donor is synthesized in three steps:

  • Protection : All hydroxyl groups except the anomeric position are protected with acetyl groups (Ac₂O, pyridine, 0°C, 12 h).

  • Imidate Formation : Reaction with Cl₃CCN and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (25°C, 2 h).

  • Glycosylation : Coupling with the tetrahydroxy-1-oxohexan-2-yl acceptor using TMSOTf (trimethylsilyl triflate) as a catalyst (−40°C, 4 h).

This method achieves β-selectivity >95% due to neighboring group participation from the C2 acetyl group.

Table 1: Key Reaction Parameters for Trichloroacetimidate Glycosylation

ParameterCondition
Donor/Acceptor Ratio1.2:1
Catalyst Loading0.1 equiv TMSOTf
SolventAnhydrous CH₂Cl₂
Yield82%

Protecting Group Strategy

Selective protection and deprotection are critical for functional group compatibility:

  • Temporary Protections : Benzyl (Bn) groups for hydroxyls (introduced via BnBr, NaH, DMF).

  • Permanent Protections : Acetyl (Ac) groups for amine functionalities (Ac₂O, pyridine).

  • Global Deprotection : Hydrogenolysis (H₂, Pd/C) followed by Zemplén deacetylation (NaOMe/MeOH).

Hybrid Enzymatic-Chemical Approaches

Combining enzymatic and chemical steps optimizes efficiency and stereocontrol.

Enzymatic Glycosylation Followed by Chemical Acetylation

  • Enzymatic Step : β3GalT-catalyzed glycosylation yields the core disaccharide (68% yield).

  • Chemical Acetylation : The free amine is acetylated using acetic anhydride (Ac₂O) in THF (25°C, 6 h), achieving >90% conversion.

Industrial-Scale Production Challenges

Downstream Processing

  • Chromatography : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) isolates the target compound (purity >98%).

  • Lyophilization : Freeze-drying preserves hydrolytically sensitive glycosidic bonds.

Cost-Benefit Analysis

MethodCost ($/kg)Yield (%)Purity (%)
Enzymatic12,0007095
Chemical8,5008298
Hybrid10,2007597

Emerging Technologies

Flow Chemistry

Continuous-flow systems reduce reaction times from 24 h to 2 h for glycosylation steps, enhancing throughput.

Machine Learning-Guided Optimization

Predictive models optimize enzyme-substrate pairing, reducing trial-and-error screening by 40% .

常见问题

Q. What are the key considerations in synthesizing this compound with high purity?

The synthesis involves multi-step reactions, starting with the preparation of the indole or sugar-derived precursor. Protecting groups (e.g., acetyl or benzyl) are critical to preserve hydroxyl and amine functionalities during coupling reactions. For example, halogenated indole intermediates may require substitution reactions under controlled pH and temperature to avoid undesired side products. Purification methods like silica gel chromatography or recrystallization (e.g., using pet-ether or ethyl acetate) ensure high purity. Reaction monitoring via TLC or HPLC is essential to confirm intermediate formation .

Q. How can the stereochemistry and glycosidic linkages be confirmed?

Advanced spectroscopic techniques are required:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analyze coupling constants (e.g., JH,HJ_{H,H} for axial/equatorial protons) and anomeric carbon signals to confirm glycosidic bond configurations .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the oxane ring .
  • Computational modeling : Density Functional Theory (DFT) calculations validate spatial arrangements of substituents .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

For antimicrobial or anticancer studies:

  • MIC assays : Test against Gram-positive/negative bacteria or fungal strains.
  • Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Evaluate interactions with glycosidases or kinases via fluorescence quenching. Structural analogs with modified acetylation patterns show varied bioactivity, suggesting target specificity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reactor design : Continuous-flow systems improve mixing and thermal control for exothermic steps (e.g., acetylations).
  • Catalyst screening : Immobilized enzymes or transition-metal catalysts enhance regioselectivity in glycosylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while reducing agents (e.g., NaBH4_4) prevent oxidation .

Q. How to resolve contradictions in reported biological activity data between structural analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., hydroxymethyl vs. acetyl groups) and assay under standardized conditions.
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Molecular docking : Compare binding affinities to target proteins (e.g., lectins) to explain activity variations .

Q. What strategies mitigate challenges in characterizing hydrolytically unstable derivatives?

  • Lyophilization : Stabilize hygroscopic intermediates.
  • Low-temperature NMR : Acquire spectra at 4°C to slow degradation.
  • Isotopic labeling : Track hydrolytic pathways using 18O^{18}\text{O}-labeled water .

Q. How can computational methods be integrated into reaction optimization?

  • Quantum chemical calculations : Predict transition states for glycosylation steps using Gaussian or ORCA software.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst).
  • Feedback loops : Combine computational predictions with high-throughput experimentation to refine parameters .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。